REACTION_CXSMILES
|
Br[C:2]1[C:3]([CH3:9])=[CH:4][C:5]([Cl:8])=[N:6][CH:7]=1.C(=O)([O-])[O-].[Cs+].[Cs+].C(=[NH:29])(C1C=CC=CC=1)C1C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1(C)C=CC=CC=1.[Cl-].[Na+].O>[Cl:8][C:5]1[CH:4]=[C:3]([CH3:9])[C:2]([NH2:29])=[CH:7][N:6]=1 |f:1.2.3,7.8.9|
|
Name
|
|
Quantity
|
308 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=NC1)Cl)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
cesium carbonate
|
Quantity
|
680 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)=N
|
Name
|
|
Quantity
|
42 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
tris(dibenzylideneacetone)bis palladium
|
Quantity
|
46 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
stirred under nitrogen atmosphere at 110° C. for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethylacetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
The residue was added with 10 mL of tetrahydrofuran and 10 mL of 5N hydrochloric acid
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The reaction solution was added with aqueous sodium hydrogen carbonate
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:1)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=C1)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |